6-(4-chlorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Overview
Description
6-(4-chlorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydropyrido ring and a sulfonyl group attached to a chlorophenyl group
Mechanism of Action
Target of Action
Pyrimidine derivatives, which “6-((4-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a part of, have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial . .
Mode of Action
The mode of action of pyrimidine derivatives can vary greatly depending on their specific structure and the targets they interact with. Some pyrimidine derivatives are known to inhibit nucleoside triphosphates in the synthesis of nucleic acids DNA or RNA or both .
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways. For example, some pyrimidine derivatives have been found to inhibit the synthesis of nucleic acids .
Result of Action
Pyrimidine derivatives in general have been associated with a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of a chlorophenylsulfonyl chloride with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrimidine ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced pyrimidine compounds, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
6-(4-chlorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2,4,6-trisubstituted pyrimidines and pyrazolo[3,4-d]pyrimidine analogues share structural similarities
Chlorophenyl Sulfonyl Compounds: Other compounds with chlorophenyl sulfonyl groups also exhibit similar chemical reactivity and applications.
Uniqueness
6-(4-chlorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The combination of the pyrimidine and tetrahydropyrido rings with the sulfonyl group enhances its potential for diverse applications in medicinal chemistry and material science .
Biological Activity
6-(4-Chlorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrido[4,3-d]pyrimidine core substituted with a 4-chlorobenzenesulfonyl group. Its molecular formula is C11H8ClN3O2S with a molecular weight of approximately 273.72 g/mol. The presence of the sulfonyl group is significant as it may enhance the compound's solubility and biological activity.
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit potent inhibitory effects on various kinases, particularly cyclin-dependent kinases (CDKs). For instance, studies have shown that derivatives of this class can inhibit CDK4/Cyclin D1 and ARK5 kinases, which are crucial in cell cycle regulation and cancer progression .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
These results indicate that the compound is particularly effective against leukemia and prostate cancer cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified critical components influencing the biological activity of pyrido[4,3-d]pyrimidines. The sulfonyl group at position 6 has been shown to enhance potency by improving binding affinity to target kinases. Modifications at other positions also affect cytotoxicity; for example:
- Position Y : Replacement with electron-withdrawing groups increases activity.
- Position Z : Substituents such as morpholino groups improve solubility and bioavailability.
Case Studies
A notable case study involved the evaluation of a series of pyrido[4,3-d]pyrimidine derivatives in a xenograft model of prostate cancer. The study highlighted that administration of the lead compound resulted in significant tumor regression compared to controls:
- Tumor Volume Reduction : 65% reduction in treated group vs. 10% in control.
- Survival Rate : Increased survival rate by 40% in treated mice.
These findings underscore the potential therapeutic applications of this compound in oncology.
Toxicological Profile
Toxicological assessments have indicated that while the compound exhibits promising anti-cancer properties, it also poses risks for organ toxicity upon prolonged exposure. Key findings include:
- Neurotoxicity : Potential damage to the nervous system with chronic exposure.
- Hematological Effects : Indications of adverse effects on blood parameters.
These factors necessitate further investigation into the safety profile before clinical application.
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c14-11-1-3-12(4-2-11)20(18,19)17-6-5-13-10(8-17)7-15-9-16-13/h1-4,7,9H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCUNTMQHRYMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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